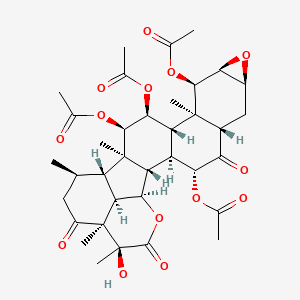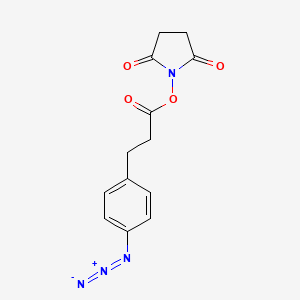
2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by reacting succinic anhydride with an amine, such as ammonia or a primary amine, under acidic conditions.
Introduction of the Azidophenyl Group: The azidophenyl group can be introduced by reacting the pyrrolidine derivative with 4-azidobenzoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the Propanoate Moiety: The final step involves the esterification of the intermediate with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric or elevated pressure.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst, often performed at room temperature or slightly elevated temperatures.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of functional materials, such as polymers and coatings, due to its reactive azido group.
Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes and the development of diagnostic tools.
Photochemistry: The compound can be used in photochemical studies, as the azido group can generate reactive intermediates upon exposure to light.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages, enabling the attachment of the compound to biomolecules. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to modulation of biological activity.
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Similar in structure but contains a diazirine group instead of an azido group.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a benzyl group and is studied for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)propanoate: Contains a pyridinyl disulfide group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(4-azidophenyl)propanoate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for applications in “click chemistry” and bioconjugation. This sets it apart from similar compounds that may lack this functional group and its associated reactivity.
特性
分子式 |
C13H12N4O4 |
|---|---|
分子量 |
288.26 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-(4-azidophenyl)propanoate |
InChI |
InChI=1S/C13H12N4O4/c14-16-15-10-4-1-9(2-5-10)3-8-13(20)21-17-11(18)6-7-12(17)19/h1-2,4-5H,3,6-8H2 |
InChIキー |
GQKNVCXLAWHJAJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
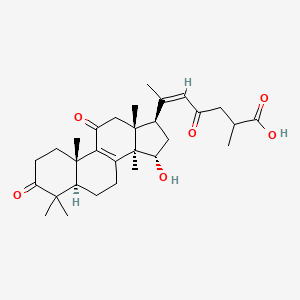

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)

![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)

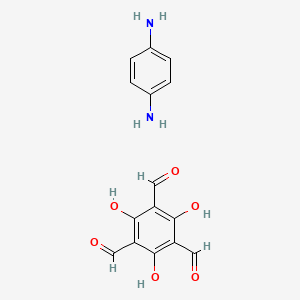
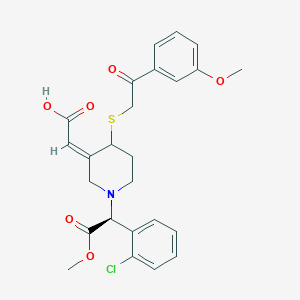
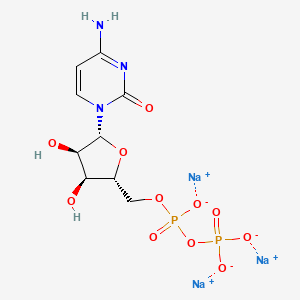


![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
